Methyl D-glucopyranoside
Description
Significance as a Fundamental Glycoside Model in Glycoscience
Methyl D-glucopyranoside serves as a crucial model compound in glycoscience for several reasons. Its structural resemblance to glucose, coupled with its metabolic stability, makes it an invaluable tool for biochemical investigations. The methyl group at the anomeric position prevents enzymatic cleavage that typically occurs with free glucose, allowing researchers to study glycosylation processes, enzyme specificity, and carbohydrate-protein interactions in a controlled manner.
This stability has led to its widespread use as a non-metabolizable glucose analog in studies of glucose transport and uptake. By using this compound, researchers can probe the mechanisms of glucose transporters and enzymes without the compound being consumed in metabolic pathways.
Furthermore, the defined stereochemistry of this compound, with its α- and β-anomers, provides a basis for understanding the specific recognition of carbohydrates by proteins and other molecules. The spatial arrangement of the methoxy (B1213986) group at the anomeric center influences its binding to receptors, with the equatorial position of the β-anomer enabling strong hydrogen bonding. rsc.org This makes it an excellent model for studying the molecular features of carbohydrate recognition. nih.govrsc.org The study of its complexes with artificial receptors provides valuable insights into the noncovalent interactions that govern these recognition processes. nih.govrsc.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 97-30-3 (α-anomer), 709-50-2 (β-anomer) scbt.comcymitquimica.com |
| Molecular Formula | C₇H₁₄O₆ scbt.com |
| Molecular Weight | 194.18 g/mol scbt.commerckmillipore.com |
| Melting Point | 169–171 °C (α-anomer), 155 - 165 °C (β-anomer) merckmillipore.com |
| Solubility | Slightly soluble in water and methanol (B129727) |
| Appearance | White crystalline solid cymitquimica.com |
Overview of Research Trajectories for this compound and its Analogues
Research involving this compound and its analogues has expanded into several key areas, reflecting its versatility as a chemical scaffold.
Synthesis of Complex Carbohydrates and Glycoconjugates: A primary research trajectory involves the use of this compound as a starting material or building block in the synthesis of more complex oligosaccharides and glycoconjugates. nih.gov Its differentially protected derivatives are essential for the controlled, stepwise assembly of larger carbohydrate structures. nih.gov Researchers have developed various synthetic strategies to selectively modify the hydroxyl groups of this compound, enabling the creation of a wide array of derivatives. nih.govnih.gov
Development of Enzyme Inhibitors and Probes: Analogues of this compound are synthesized to act as specific inhibitors or probes for glycosidases and other carbohydrate-processing enzymes. dtu.dk By introducing modifications such as sulfur or selenium atoms into the glycosidic linkage or the sugar ring, researchers can create compounds that bind to the active site of these enzymes without being cleaved. dtu.dk These analogues are instrumental in studying enzyme mechanisms and have potential as therapeutic agents.
Chiral Catalysis and Asymmetric Synthesis: Chiral crown ethers and other macrocycles derived from this compound have been synthesized and investigated for their application as catalysts in asymmetric reactions. researchgate.netnih.gov The inherent chirality of the glucose unit can induce enantioselectivity in various chemical transformations, such as Michael additions and epoxidations. researchgate.net The rigidity and substitution pattern of the glucopyranoside ring have been shown to significantly influence the efficiency and stereoselectivity of these catalysts. researchgate.netnih.gov
Biophysical and Structural Studies: this compound and its isotopically labeled analogues are used in biophysical techniques like NMR spectroscopy to study carbohydrate conformations and their interactions with binding partners. nih.govuni-muenchen.de These studies provide detailed information about the three-dimensional structure of carbohydrates in solution and in complex with proteins or other receptors, which is crucial for understanding their biological function. uni-muenchen.de For instance, borate (B1201080) esters of this compound have been studied to understand the chelation properties of its diol functions. uni-muenchen.de
Antimicrobial and Antiproliferative Agents: More recent research has focused on the synthesis and biological evaluation of this compound derivatives as potential antimicrobial and antiproliferative agents. nih.gov By attaching various acyl moieties to the glucopyranoside scaffold, researchers have created compounds with significant antifungal and antibacterial activity. nih.gov Computational studies, such as molecular docking and dynamics, are often employed to understand the structure-activity relationships and guide the design of more potent derivatives. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-WLDMJGECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027523 | |
| Record name | 1-O-Methyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3149-68-6, 25360-07-0 | |
| Record name | Methyl D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3149-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003149686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucopyranoside, methyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-O-Methyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL D-GLUCOPYRANOSIDE (.ALPHA./.BETA. MIXTURE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54L5T38NI8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Regioselective Derivatization of Methyl D Glucopyranoside
Classical Chemical Synthesis Approaches
Fischer Glycosylation and its Modern Adaptations
The Fischer glycosylation, a classic method developed by Emil Fischer between 1893 and 1895, is a fundamental reaction for synthesizing glycosides. wikipedia.org It involves the reaction of an aldose or ketose with an alcohol in the presence of an acid catalyst. wikipedia.org For the synthesis of methyl D-glucopyranoside, D-glucose is typically reacted with methanol (B129727) and an acid catalyst. wikipedia.orgnih.gov This reaction is an equilibrium process and generally proceeds without the need for protecting groups on the carbohydrate. wikipedia.org
The mechanism of Fischer glycosylation involves three main steps: ring-opening of the glucose, addition of the alcohol, and subsequent ring-closure. nih.govrsc.org The reaction can produce a mixture of anomers (α and β) and isomers (pyranoside and furanoside). wikipedia.org Shorter reaction times tend to favor the formation of furanose forms, while longer reaction times lead to the more thermodynamically stable pyranose forms. wikipedia.org Due to the anomeric effect, the α-anomer is often the most stable product. wikipedia.org
Modern adaptations of the Fischer glycosylation have focused on improving efficiency and selectivity. The use of different acid catalysts, including Lewis acids like aluminum-based catalysts, has been explored to understand and optimize the reaction mechanism. nih.govrsc.orgrsc.org For instance, density functional theory (DFT) calculations have been used to investigate the reaction pathways and activation barriers for the glycosidation of glucose to methyl glycosides catalyzed by Al-based catalysts. nih.govrsc.orgrsc.org These studies have shown that the ring-closure step is often the rate-determining step in the process. nih.govrsc.org Continuous flow processing using heterogeneous acid catalysts has also been developed as a modern alternative to traditional batch microwave conditions, demonstrating high consistency in product ratios. nih.gov
| Feature | Description |
| Reactants | D-glucose, Methanol |
| Catalyst | Acid (e.g., HCl, Al-based Lewis acids) |
| Key Steps | Ring-opening, Methanol addition, Ring-closure |
| Products | Mixture of α/β anomers and pyranoside/furanoside isomers |
| Thermodynamic Product | Typically the α-anomer of the pyranoside form |
Regioselective Acylation Strategies
Regioselective acylation of this compound is a critical process for creating intermediates in the synthesis of more complex carbohydrate-based molecules. This involves the selective addition of an acyl group to one of the hydroxyl groups of the glucopyranoside. The primary hydroxyl group at the C-6 position is generally the most reactive due to less steric hindrance, making it a common target for selective acylation. wiley-vch.de
Various chemical methods have been developed to achieve regioselective acylation. One approach involves the use of specific reagents that preferentially react with the primary hydroxyl group. For example, bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl) in conjunction with aromatic or aliphatic carboxylic acids has been used for the regioselective acylation of the primary hydroxy group of methyl α-D-glucopyranoside. scilit.comrsc.orgrsc.org
Organocatalysts have also emerged as a powerful tool for site-selective acylation. For instance, Dong and Ren reported a self-catalyzed, site-selective acylation of methyl pyranosides using a catalytic amount of N,N-diisopropylethylamine (DIPEA) with an anhydride (B1165640) to functionalize the C-3 and/or C-6 hydroxyl groups. nih.gov In another example, L-lactic acid was used to catalyze the regioselective acylation of methyl β-D-glucopyranoside on the primary hydroxyl group with ε-caprolactone. acs.org Furthermore, erbium triflate (Er(OTf)3) has been used as a Lewis acid catalyst for the selective acetylation of the primary hydroxyl group of methyl α-D-glucopyranoside using 1-acetylimidazole (B1218180) in water. mdpi.comresearchgate.net
| Reagent/Catalyst | Position of Acylation | Reference |
| Bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl) | C-6 | scilit.comrsc.orgrsc.org |
| N,N-Diisopropylethylamine (DIPEA) / Anhydride | C-3 and/or C-6 | nih.gov |
| L-Lactic acid / ε-Caprolactone | C-6 | acs.org |
| Erbium triflate (Er(OTf)3) / 1-Acetylimidazole | C-6 | mdpi.comresearchgate.net |
| Dibutyltin dimethoxide (DBDM) | C-2 | asianpubs.org |
Synthesis of Benzylidene Derivatives
The formation of benzylidene acetals is a common strategy in carbohydrate chemistry to protect the 4,6-hydroxyl groups of pyranosides. acs.org For this compound, this is typically achieved by reacting it with benzaldehyde (B42025) or a benzaldehyde equivalent in the presence of an acid catalyst. orgsyn.orgacs.org This reaction leads to the formation of methyl 4,6-O-benzylidene-α-D-glucopyranoside. orgsyn.orgacs.orgtaylorfrancis.com
The synthesis can be carried out using various conditions. A traditional method involves stirring methyl α-D-glucopyranoside with benzaldehyde and freshly fused zinc chloride at room temperature. orgsyn.org A milder and more modern approach utilizes benzaldehyde dimethyl acetal (B89532) and a catalytic amount of an acid like 10-camphorsulfonic acid (CSA) in a solvent such as acetonitrile (B52724). acs.org This method can proceed at room temperature or be accelerated by heating. acs.org The formation of the benzylidene acetal is a reversible process, and due to thermodynamic stability, the bulky phenyl group generally occupies the equatorial position. acs.org
The resulting methyl 4,6-O-benzylidene-D-glucopyranoside is a versatile intermediate. The remaining free hydroxyl groups at the C-2 and C-3 positions can be further functionalized. For example, they can be acylated to produce derivatives like methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside. acs.orgdergipark.org.tr Furthermore, the benzylidene acetal itself can be regioselectively opened under reductive conditions to yield either a free 4-OH or 6-OH group, providing access to a range of selectively protected building blocks. nih.govresearchgate.net
| Reactants | Catalyst | Key Features | Reference |
| Methyl α-D-glucopyranoside, Benzaldehyde | Zinc chloride | Traditional method | orgsyn.org |
| Methyl α-D-glucopyranoside, Benzaldehyde dimethyl acetal | 10-Camphorsulfonic acid (CSA) | Milder conditions, can be done at room temperature or with heating | acs.org |
Benzenesulfonylation and Related Functionalizations
Benzenesulfonylation is a chemical modification that introduces a benzenesulfonyl group onto a molecule, typically at a hydroxyl group. In the context of this compound, this functionalization often targets specific hydroxyl groups to act as a protecting group or to be converted into a good leaving group for subsequent nucleophilic substitution reactions.
Regioselective sulfonylation can be achieved through various strategies, often involving the use of protecting groups to block other reactive sites. For example, starting from the readily available methyl 4,6-O-benzylidene-α-D-glucopyranoside, the remaining hydroxyl groups at C-2 and C-3 are available for sulfonylation.
The resulting sulfonate esters are valuable intermediates. For instance, they can undergo nucleophilic substitution reactions to introduce other functional groups. The Hanessian-Hullar reaction, for example, involves the reaction of 4,6-O-benzylidene acetals with N-bromosuccinimide, which can lead to the formation of 6-bromo-6-deoxy-4-benzoates. orgsyn.org This demonstrates how a related functionalization can be used to introduce a halogen at a specific position.
Introduction and Removal of Protecting Groups
The use of protecting groups is a cornerstone of carbohydrate chemistry, allowing for the selective modification of the multiple hydroxyl groups present in molecules like this compound. wiley-vch.denumberanalytics.com A well-designed protecting group strategy is crucial for the successful synthesis of complex carbohydrate derivatives. bham.ac.uk
Common protecting groups for hydroxyl functions in carbohydrates can be broadly categorized into ethers, esters, and acetals/ketals. numberanalytics.com
Ether Protecting Groups: Benzyl (B1604629) ethers are widely used as "permanent" protecting groups due to their stability under both acidic and basic conditions. wiley-vch.de They can be removed by catalytic hydrogenation. wiley-vch.de Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are also common and are often used for their selective introduction at the primary C-6 hydroxyl due to their steric bulk. youtube.com
Ester Protecting Groups: Acetyl (Ac) and benzoyl (Bz) groups are frequently used as "temporary" protecting groups. numberanalytics.comyoutube.com They can be introduced using the corresponding acid anhydride or chloride in the presence of a base. numberanalytics.com These ester groups can influence the stereochemical outcome of glycosylation reactions through neighboring group participation, typically leading to 1,2-trans glycosides. nih.gov
Acetal and Ketal Protecting Groups: As discussed previously, the benzylidene group is a common acetal used to protect the 4,6-diol of pyranosides. wiley-vch.denumberanalytics.com Isopropylidene groups (acetonides) are another type of ketal used to protect diols. wiley-vch.denumberanalytics.com
The concept of orthogonal protection is vital in multi-step syntheses. bham.ac.ukresearchgate.net This involves using a set of protecting groups that can be removed under different, specific conditions without affecting the others. bham.ac.uk This allows for the sequential deprotection and functionalization of different hydroxyl groups within the same molecule. bham.ac.ukresearchgate.netnih.gov For example, a molecule might contain a silyl ether (removed by fluoride), a benzyl ether (removed by hydrogenation), and an acetyl ester (removed by base), allowing for selective manipulation at each position. nih.gov
The removal of these protecting groups, or deprotection, is as important as their introduction. The conditions for deprotection must be chosen carefully to avoid unintended reactions elsewhere in the molecule. wiley-vch.de
| Protecting Group Type | Example | Introduction Reagent | Removal Conditions |
| Ether | Benzyl (Bn) | Benzyl bromide, base | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| Ether | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, base | Fluoride (B91410) source (e.g., TBAF) |
| Ester | Acetyl (Ac) | Acetic anhydride, base | Base (e.g., NaOMe in MeOH) |
| Ester | Benzoyl (Bz) | Benzoyl chloride, base | Base (e.g., NaOMe in MeOH) |
| Acetal | Benzylidene | Benzaldehyde, acid catalyst | Mild acid hydrolysis or reductive opening |
Enzymatic and Biocatalytic Synthesis Routes
Enzymatic and biocatalytic methods offer a green and highly selective alternative to classical chemical synthesis for the modification of this compound. scispace.comrsc.orgrsc.org These approaches often proceed under mild reaction conditions and can achieve high regioselectivity without the need for extensive protecting group manipulations. researchgate.net
Lipases are a class of enzymes that have been widely used for the regioselective acylation of this compound. scispace.comrsc.orgrsc.orgresearchgate.netgoogle.com These enzymes often show a strong preference for acylating the primary C-6 hydroxyl group. For example, immobilized lipase (B570770) from Candida antarctica (often known as Novozym 435) has been effectively used to catalyze the esterification of this compound with various fatty acids to produce 6-O-acyl derivatives. google.commdpi.com Similarly, lipases from Burkholderia contaminans have been used for the selective acetylation of methyl-α-D-glucopyranoside at the C-6 position with vinyl acetate. researchgate.net
Another biocatalytic approach involves the direct synthesis of methyl β-D-glucoside from cellulose (B213188). researchgate.netresearchgate.net This has been achieved using cellulases in the presence of methanol. researchgate.netresearchgate.net The process can be significantly enhanced by pretreating the cellulose with ionic liquids to increase its accessibility to the enzyme. researchgate.net This method provides a direct route from a renewable biopolymer to this compound.
Methyl β-D-glucopyranoside also serves as a model glycosyl acceptor in enzymatic glycosylation reactions. medchemexpress.com It can be acylated with various acyl donors, such as caffeic acid esters, using specific lipases to generate biologically active derivatives. medchemexpress.com
| Enzyme | Reaction Type | Substrates | Product | Reference |
| Candida antarctica lipase | Esterification | This compound, Fatty acid | Methyl 6-O-acyl-D-glucopyranoside | google.commdpi.com |
| Burkholderia contaminans lipase | Acetylation | Methyl-α-D-glucopyranoside, Vinyl acetate | Methyl 6-O-acetyl-α-D-glucopyranoside | researchgate.net |
| Cellulase | Glycosylation | Cellulose, Methanol | Methyl β-D-glucoside | researchgate.netresearchgate.net |
| Lipozyme TL IM | Acylation | Methyl β-D-glucopyranoside, Caffeic acid ester | 6-O-caffeoyl glucoside | medchemexpress.com |
Glycosyl Acceptor Role in Enzymatic Glycosylation
This compound serves as a fundamental model compound for investigating and utilizing enzymatic glycosylation processes. medchemexpress.commedchemexpress.com Glycosylation is a critical reaction that involves the transfer of a sugar moiety to an acceptor molecule, forming a glycosidic bond. wur.nlnih.gov In this context, this compound functions as the "glycosyl acceptor," the molecule to which the sugar is attached.
The use of enzymes, such as glycoside hydrolases (GHs) or glycosyltransferases (GTs), allows for highly specific and controlled glycosylation reactions. mdpi.com These biocatalysts can transfer sugar units from an activated donor to the hydroxyl groups of an acceptor like this compound. wur.nlmdpi.com This process, known as transglycosylation, is a kinetic approach where the glycosyl part of a substrate is transferred to an acceptor other than water, enabling the accumulation of the desired glycoside product. wur.nl
Methyl α-D-glucopyranoside has been effectively used as an inert acceptor sugar to study the kinetics of enzymatic reactions, such as those catalyzed by glycoside hydrolase family 55 (GH55) enzymes. acs.org Its presence in large excess can simplify reaction kinetics, aiding in the detailed mechanistic study of these enzymes. acs.org The ability of this compound to participate in such reactions makes it an invaluable tool for the research and development of methods for synthesizing more complex and biologically active glycosides. medchemexpress.com
Enzyme-Catalyzed Regioselective Modifications (e.g., Acetylation, Caffeoylation)
The polyhydroxylated nature of this compound presents a significant challenge for regioselective chemical modifications. However, enzymes, particularly lipases, offer a powerful solution by catalyzing reactions with high specificity at particular hydroxyl groups. nih.gov This enzymatic approach avoids the need for complex protection-deprotection strategies common in traditional organic synthesis. rsc.org
Regioselective Acetylation: Lipase-catalyzed acetylation of protected this compound derivatives demonstrates remarkable regioselectivity. For instance, in the enzymatic acetylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside and its β-anomer, the reaction occurs specifically at one of the free hydroxyl groups. The lipase-catalyzed acetylation of the α-anomer (methyl 4,6-O-benzylidene-α-D-glucopyranoside) yields the 2-O-acetyl ester in 94% yield, while the β-anomer (methyl 4,6-O-benzylidene-β-D-glucopyranoside) is acetylated to afford the 3-O-acetyl ester in 86% yield under the same conditions. rsc.org
Enzymatic Caffeoylation: Enzymatic caffeoylation of Methyl β-D-glucopyranoside has been achieved using vinyl caffeate as an acyl donor and a lipase from Thermomyces lanuginosus (Lipozyme TL IM). nih.gov This reaction leads to the highly regioselective formation of methyl 6-O-caffeoyl-β-D-glucopyranoside. nih.gov The use of tert-butanol (B103910) as the solvent was found to be effective for this transformation. nih.govacs.org This method has also been successfully applied to other acceptors like arbutin (B1665170) and salidroside, showcasing its utility in synthesizing bioactive caffeoyl esters. nih.gov
Mechanistic Insights into Biocatalyzed Reactions
Understanding the mechanisms of enzyme-catalyzed reactions involving this compound is crucial for optimizing existing processes and designing new biocatalytic applications. researchgate.netacs.org Glycoside hydrolases (GHs), the enzymes often used for glycosylation and deglycosylation, typically operate through one of two primary stereochemical mechanisms: retention or inversion of the anomeric configuration. researchgate.net
These reactions proceed through a two-step mechanism involving a glycosyl-enzyme intermediate. researchgate.net In the first step (glycosylation), a nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the donor substrate, releasing the aglycone and forming a covalent intermediate. In the second step (deglycosylation), this intermediate is attacked by a nucleophile, which can be water (hydrolysis) or an acceptor molecule like this compound (transglycosylation). nih.govresearchgate.net
Studies using substrates like α-D-glucopyranosyl fluoride with glycoside hydrolases provide fundamental insights into these mechanisms. acs.org For example, research on GH15 and GH55 enzymes has helped to elucidate the nature of the transition states and the role of catalytic residues in the active site. acs.org Computational and structural studies have revealed that catalysis often involves significant distortion of the sugar ring as it proceeds along the reaction coordinate, moving towards a transition state with substantial oxocarbenium ion character. researchgate.net These mechanistic investigations are vital for understanding enzyme specificity and for engineering novel biocatalysts for synthetic purposes. mdpi.comnih.gov
Synthesis of Advanced this compound Building Blocks
This compound is a readily available and inexpensive starting material for the synthesis of more complex, differentially protected monosaccharide building blocks. nih.gov These advanced intermediates, which have specific hydroxyl groups available for reaction while others are protected, are essential for the chemical synthesis of oligosaccharides and other glycoconjugates. nih.govacs.org
A common strategy involves the regioselective protection of the hydroxyl groups. For example, methyl α-D-glucopyranoside can be converted into methyl 4,6-O-benzylidene-α-D-glucopyranoside in a single step, creating a key intermediate where the C-2 and C-3 hydroxyls are available for further modification. acs.org
More complex protecting group strategies are needed to access building blocks with only one free hydroxyl group. An improved synthesis of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, a valuable 3-OH glycosyl acceptor, has been developed. nih.gov This method involves a selective benzylation protocol followed by an acylation-purification-deacylation sequence, which provides more consistent results than direct synthesis methods that often suffer from a lack of regioselectivity and require difficult chromatographic separations. nih.gov Although this multi-step approach involves more manipulations, it reliably produces the desired building block. nih.gov
| Synthetic Target | Starting Material | Key Reagents/Steps | Purpose | Reference |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl α-D-glucopyranoside | Benzaldehyde, ZnCl₂ | Protects C-4 and C-6 hydroxyls, leaving C-2 and C-3 free. | acs.org |
| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | Methyl α-D-glucopyranoside | 1. NaH, Benzyl chloride 2. Acylation 3. Deacylation | Creates a 3-OH acceptor for glycosylation studies. | nih.gov |
| Oxidized this compound derivatives | Methyl 4-O-methyl-β-D-glucopyranoside | Swern oxidation or Br₂/bis(tributyltin) oxide | Introduce keto or aldehyde groups for fluorescence labeling. | researchgate.net |
These synthetic building blocks are crucial for advancing glycoscience, as the accessibility of such well-defined intermediates is often a bottleneck in the chemical synthesis of complex glycans. nih.gov
Conformational Analysis and Stereochemical Studies of Methyl D Glucopyranoside
Theoretical Investigations of Pyranose Ring Conformations
Theoretical investigations into the conformational preferences of the pyranose ring in Methyl D-glucopyranoside have provided significant insights into its three-dimensional structure. The six-membered pyranose ring is not planar and can adopt several non-planar conformations, with the chair forms being the most stable. researchgate.net Computational methods, ranging from molecular mechanics to quantum chemical calculations like Density Functional Theory (DFT), have been employed to determine the geometries and relative energies of these conformers. chempap.orgnih.govnih.gov These studies have shown that the calculated geometries of the chair forms are in reasonable agreement with experimental data obtained from X-ray diffraction of related pyranosides. chempap.org
Chair Conformer Stability and Interconversion
The pyranose ring of this compound predominantly exists in two chair conformations, designated as 4C1 and 1C4. researchgate.net In the 4C1 conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. For Methyl β-D-glucopyranoside, the 4C1 chair form allows all bulky substituents (the methoxy (B1213986), hydroxyl, and hydroxymethyl groups) to reside in the more stable equatorial positions, minimizing steric strain. youtube.com The alternative 1C4 chair conformation would force these bulky groups into less favorable axial positions, leading to significant steric hindrance. libretexts.org
The stability of the chair conformation is significantly higher than that of boat or skew-boat conformations due to lower torsional and steric strain. researchgate.nettransformationtutoring.com Theoretical calculations have quantified the energy differences between these conformers. The interconversion between the 4C1 and 1C4 chairs proceeds through higher-energy transition states, such as half-chair or boat conformations. researchgate.net For monosaccharides like glucose, the energy barrier for this ring flip is substantial, making the 4C1 conformation the overwhelmingly populated state at room temperature. researchgate.net
| Conformer | Relative Stability | Key Steric Interactions |
|---|---|---|
| 4C1 Chair | Most Stable | Minimal for β-anomer (all bulky groups equatorial) |
| 1C4 Chair | Less Stable | Significant 1,3-diaxial interactions |
| Boat/Skew-Boat | Least Stable | High torsional and steric strain (eclipsing and flagpole interactions) |
Exo-Anomeric Effect Analysis
The effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic ring oxygen (O5) and the antibonding σ* orbital of the exocyclic C1-O-CH3 bond. wikipedia.org This interaction is maximized when the lone pair orbital is anti-periplanar to the C1-O1 bond. wikipedia.org In this compound, this leads to a preference for specific staggered conformations of the methoxy group. Theoretical studies have calculated the magnitude of the exo-anomeric effect, which decreases with increasing solvent polarity. chempap.org For methyl α-D-glucopyranoside, the calculated values are in the range of 3.7–4.0 kJ/mol, and for the β-anomer, they are between 3.8–4.6 kJ/mol. chempap.org This stabilization energy is significant enough to influence the conformational equilibrium of the methoxy group. stackexchange.comechemi.com
Stereochemistry in Solution
The stereochemistry and conformational preferences of this compound in solution are influenced by the surrounding solvent molecules. chempap.orgmdpi.com Theoretical models that incorporate solvation effects are necessary to accurately predict the behavior of the molecule in a liquid environment. These models typically include terms for electrostatic interactions, dispersion forces, and the energy required to create a cavity for the solute molecule in the solvent. chempap.org
Studies have shown that the solvent can alter the relative energies of different conformers and the magnitude of stereoelectronic effects. For instance, the calculated abundance of methyl α-D-glucopyranoside in a methanol (B129727) solution was found to be 63%, which is in good agreement with the experimentally observed value of 67%. chempap.org The polarity of the solvent plays a key role; as solvent polarity increases, the calculated values of the exo-anomeric effect tend to decrease. chempap.org Furthermore, the conformational distribution of the hydroxymethyl group (-CH2OH) at the C5 position is also sensitive to the solvent environment, highlighting the importance of explicit solvent considerations in conformational analysis. mdpi.com
| Compound | Calculated Energy Range (kJ/mol) | Solvent Polarity Influence |
|---|---|---|
| Methyl α-D-glucopyranoside | 3.7 - 4.0 | Decreases with increasing polarity |
| Methyl β-D-glucopyranoside | 3.8 - 4.6 | Decreases with increasing polarity |
Impact of Substitutions on Molecular Conformation
The introduction of substituents onto the pyranose ring of this compound can have a profound impact on its molecular conformation. These substitutions can alter the delicate balance of steric and stereoelectronic interactions that govern the preferred three-dimensional structure.
For example, substitution at the 5α-position with a methyl group (creating methyl 5α-methyl-α-D-glucopyranoside) has been shown to significantly influence the side-chain conformation. nih.govnih.gov NMR-based conformational analysis revealed that the 5α-methyl substituent increases the population of the gauche-gauche (gg) side-chain conformer, making it the predominant conformation. nih.govnih.gov This effect is attributed primarily to steric interactions. nih.govnih.gov
Similarly, substitution at the C6 position also imposes predictable conformational biases on the exocyclic C5-C6 bond. nih.gov Studies on 6-C-methyl-substituted 2-acetamido-2-deoxy-β-D-glucopyranosides have demonstrated that the stereochemistry of the methyl group dictates the preferred rotamer populations (gt, tg, and gg). nih.gov These conformational preferences can be quantified by analyzing 1H-1H and 13C-1H coupling constants from NMR spectroscopy. nih.gov
| Substitution Position | Substituent | Observed Conformational Change | Primary Driving Force |
|---|---|---|---|
| 5α | -CH3 | Increased population of the gauche-gauche (gg) side-chain conformer. nih.govnih.gov | Steric Effects nih.govnih.gov |
| 6 | -CH3 | Imposes predictable bias on the C5-C6 bond rotamer population. nih.gov | Steric and Stereoelectronic Effects |
Computational Chemistry and Molecular Modeling of Methyl D Glucopyranoside Derivatives
Molecular Dynamics (MD) Simulations
Conformational Stability of Ligand-Protein Complexes
The biological function of methyl D-glucopyranoside derivatives is intrinsically linked to their ability to bind to specific protein targets. The stability of the resulting ligand-protein complex is a critical determinant of its efficacy. Computational studies, particularly molecular docking, have been instrumental in elucidating the factors that govern the conformational stability of these complexes.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For instance, extensive molecular docking experiments have been conducted to clarify the mode of action, binding energies, and interaction characteristics of methyl α-D-glucopyranoside derivatives targeting ferulic acid decarboxylase, an essential enzyme for bacterial and fungal replication. physchemres.org These studies have identified key noncovalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.
The stereochemistry of the glucopyranoside ring and its substituents plays a crucial role in determining the conformational stability. The anomeric configuration (α or β) significantly influences the orientation of the methyl group and, consequently, the binding mode. The axial arrangement of the methoxy (B1213986) group in the α-anomer can prevent certain interactions with a receptor that are possible with the equatorial methoxy group of the β-anomer. nih.gov
Detailed analysis of the non-covalent interactions provides a deeper understanding of molecular recognition. nih.gov In complexes with artificial receptors, it has been observed that the 3-, 4-, and 6-hydroxyl groups, along with the ring oxygen atom of methyl α-D-glucopyranoside, can form bidentate hydrogen bonds with receptor units. nih.gov The presence of solvent molecules, such as water or methanol (B129727), can also mediate hydrogen bonds between the sugar and the receptor, further contributing to the stability of the complex. nih.gov
Table 1: Key Interactions in this compound Derivative-Protein Complexes
| Derivative/Complex | Protein/Receptor Target | Key Stabilizing Interactions | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Methyl α-D-glucopyranoside derivatives | Ferulic acid decarboxylase | Hydrogen bonds, van der Waals forces | Not specified | physchemres.org |
| Methyl α-D-glucopyranoside | Artificial triethylbenzene-based receptor | Bidentate hydrogen bonds, C-H•••π interactions, solvent-mediated hydrogen bonds | Not specified | nih.gov |
| Methyl β-D-glucopyranoside | Artificial triethylbenzene-based receptor | Strong hydrogen bond from equatorial methoxy group | Not specified | nih.gov |
| Glucopyranoside derivatives | Fungal and bacterial proteins | Hydrogen bonds with specific amino acid residues | -5.9 to -6.2 | researchgate.net |
Dynamic Behavior in Stimulated Environments
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how these complexes behave over time and in response to environmental changes. MD simulations are crucial for assessing the stability of the docked conformation and understanding the flexibility of both the ligand and the protein.
MD simulations have been employed to study the stability of complexes formed by this compound derivatives with proteins under physiological conditions. researchgate.net These simulations track the atomic movements over time, allowing for the calculation of parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD value over the simulation period indicates that the ligand remains securely bound within the protein's active site.
The dynamic behavior of these complexes can also be investigated in stimulated environments, such as varying temperatures. For instance, simulations can be run at different temperatures to assess the thermal stability of the protein-ligand interaction. Such studies have revealed that certain derivatives can maintain a stable complex with their target protein even as the temperature is increased.
The presence of conformational disorder in the crystal structures of some derivatives, such as methyl 2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranoside, highlights the inherent flexibility of these molecules. researchgate.net MD simulations can further explore this conformational landscape in solution, providing insights into the populations of different conformers and how they might influence protein binding.
Table 2: Parameters from Molecular Dynamics Simulations of this compound Derivative Complexes
| Derivative | Protein Target | Simulation Time (ns) | Key Findings | Reference |
|---|---|---|---|---|
| Methyl α-D-glucopyranoside derivatives | Ferulic acid decarboxylase | Not specified | Integrated computational method highlighting potential as novel antimicrobial drugs. | physchemres.org |
| This compound derivatives | Fungal and bacterial proteins | Not specified | Complexes remained stable over time and in physiological conditions. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Mapping
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.
For this compound derivatives, QSAR analyses have been performed to understand their structure-activity relationships as potential antibacterial and antifungal agents. researchgate.net These studies utilize chemical descriptors, which can be generated using techniques like Density Functional Theory (DFT), to quantify various aspects of the molecular structure. researchgate.net By correlating these descriptors with experimentally determined biological activities, a predictive QSAR model can be developed.
Pharmacophore mapping is another crucial computational tool in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen virtual libraries for new compounds with the desired activity.
For derivatives of this compound, pharmacophore studies have been conducted to identify the key structural moieties responsible for their biological activity. For example, a Petra/Osiris/Molinspiration (POM) study on methyl 6-O-myristoyl-α-D-glucopyranoside derivatives identified an important antifungal pharmacophore site. researchgate.net Such models provide a blueprint for the design of new derivatives with enhanced potency. The Prediction of Activity Spectra for Substances (PASS) is another in silico tool that has been used to predict the biological activities of these compounds, providing preliminary data on their potential as antibacterial, antifungal, antiviral, and anticancer agents. researchgate.net
Table 3: Computational Models for Activity Prediction of this compound Derivatives
| Computational Method | Application | Key Findings | Reference |
|---|---|---|---|
| QSAR | Antibacterial and antifungal activity prediction | Established a relationship between chemical structure and biological activity. | researchgate.net |
| Pharmacophore Mapping (POM) | Identification of antifungal pharmacophore | Identified a key (O1δ−----O2δ−) antifungal pharmacophore site. | researchgate.net |
| PASS (Prediction of Activity Spectra for Substances) | Preliminary biological activity screening | Predicted potential antibacterial, antifungal, antiviral, and anticancer properties. | researchgate.net |
Glycosylation Reaction Mechanisms Involving Methyl D Glucopyranoside
Stereoselectivity Control in Glycoside Formation
Controlling the stereochemistry at the anomeric carbon to selectively form either an α- or β-glycoside is a primary challenge in carbohydrate chemistry. When forming methyl D-glucopyranoside from glucose in acidic methanol (B129727), the α-anomer is often the favored product, which may seem counterintuitive as the β-anomer, with its equatorial methoxy (B1213986) group, is sterically less hindered. echemi.comstackexchange.com
This preference is explained by the anomeric effect . This stereoelectronic phenomenon describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation over an equatorial one. The effect arises from a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding σ* orbital of the C1-OR bond. This overlap is geometrically optimal when the substituent is in the axial (α) position. echemi.comstackexchange.com While steric hindrance destabilizes the α-anomer by about 3-4 kJ/mol, the anomeric effect provides a greater stabilization of roughly 6-7 kJ/mol, making it the thermodynamically preferred product in many cases. echemi.comstackexchange.com
Other factors also control stereoselectivity:
Neighboring Group Participation: A participating group (like an acetyl group) at the C2 position can attack the anomeric center as the leaving group departs, forming a cyclic intermediate (e.g., a dioxolenium ion). Subsequent SN2 attack by the nucleophile at C1 from the opposite face exclusively yields the 1,2-trans product. acs.org
Solvent and Temperature: The choice of solvent can influence the position of the SN1-SN2 mechanistic continuum. nih.gov Low temperatures can enhance selectivity by favoring the kinetically controlled product over the thermodynamic one. d-nb.infonih.gov
Transglucosidation by Alcoholysis
Transglucosidation is a process where the glycosidic bond of a glycoside is cleaved and a new one is formed with a different alcohol. Studies on the acid-catalyzed transglucosidation of this compound derivatives in ethanol, and the corresponding reaction of ethyl D-glucopyranoside derivatives in methanol, reveal key mechanistic details. nih.govsigmaaldrich.com
These reactions proceed through a mechanism involving the cleavage of the exocyclic C-O bond (the bond between the anomeric carbon and the methoxy/ethoxy group), leading to the formation of a glucopyranosylium ion intermediate, characteristic of an SN1-like pathway. nih.gov A key finding from these studies is that the initially formed product is predominantly the anomer with the inverted configuration relative to the starting material. nih.govsigmaaldrich.comnih.gov For example, the ethanolysis of methyl α-D-glucopyranoside initially yields more ethyl β-D-glucopyranoside.
This suggests that while a discrete oxocarbenium ion is formed, the departing alcohol molecule (methanol) provides some steric hindrance on one face of the ion, favoring the approach of the new alcohol (ethanol) from the opposite side. nih.gov
| Starting Glucoside | Reactant Alcohol | Predominant Initial Product | Inverted Configuration (%) |
| Methyl 4-O-methyl-α-D-glucopyranoside | Ethanol | Ethyl 4-O-methyl-β-D-glucopyranoside | ~59-70% |
| Methyl 4-O-methyl-β-D-glucopyranoside | Ethanol | Ethyl 4-O-methyl-α-D-glucopyranoside | ~59-70% |
| Ethyl 4-O-methyl-α-D-glucopyranoside | Methanol | Methyl 4-O-methyl-β-D-glucopyranoside | ~59-70% |
| Ethyl 4-O-methyl-β-D-glucopyranoside | Methanol | Methyl 4-O-methyl-α-D-glucopyranoside | ~59-70% |
Data derived from studies on transglucosidation by alcoholysis. The percentage represents the proportion of the anomer with the inverted configuration in the initially formed product. nih.govsigmaaldrich.com
Factors Influencing Reactivity (e.g., Conformation, Solvent Polarity)
The reactivity of this compound in glycosylation reactions is not static but is significantly influenced by its molecular conformation and the surrounding chemical environment, particularly the polarity of the solvent.
Conformation: this compound typically adopts a stable 4C1 chair conformation. nih.gov The orientation of the methoxy group at the anomeric center is a key structural difference between the α- and β-anomers. In methyl α-D-glucopyranoside, the methoxy group is in an axial position, while in the β-anomer, it is equatorial. This conformational difference has profound effects on reactivity and molecular recognition. The equatorial position in the β-anomer is more sterically accessible and can form stronger hydrogen bonds with receptor molecules, whereas the axial arrangement in the α-anomer is more sterically hindered and its interactions are often mediated by solvent molecules. nih.gov
Solvent Polarity: The polarity of the solvent plays a critical role in determining the reaction pathway and product selectivity. It has been demonstrated that solvent polarity can control whether the pyranoside (six-membered ring) or furanoside (five-membered ring) form of methyl glucoside is synthesized from D-glucose. In a reaction using D-glucose in methanol, higher concentrations of dimethyl sulfoxide (B87167) (DMSO), which increase solvent polarity, exclusively yielded this compound. nih.govresearchgate.net Conversely, at lower DMSO concentrations, only the methyl D-glucofuranoside was formed. nih.govresearchgate.net
Furthermore, the solvent choice can shift the reaction mechanism between SN1 and SN2 pathways. Ab initio molecular dynamics simulations have shown that for the same reactants, the glycosylation mechanism can be SN2-like in a solvent such as acetonitrile (B52724) (ACN), while favoring an SN1-type pathway in less polar solvents like dichloromethane (B109758) (DCM) and methyl tert-butyl ether (MTBE). nih.gov
| Solvent System | Outcome | Predominant Mechanism |
| Methanol with high DMSO concentration | Selective formation of this compound | Not specified |
| Methanol with low DMSO concentration | Selective formation of methyl D-glucofuranoside | Not specified |
| Acetonitrile (ACN) | Favors stereoinversion product | SN2-type |
| Dichloromethane (DCM) / Methyl tert-butyl ether (MTBE) | Favors stereoretention product | SN1-type |
Table summarizing the influence of solvent polarity on glycosylation outcomes. nih.govnih.govresearchgate.net
Biomolecular Interactions and Enzyme Specificity Studies of Methyl D Glucopyranoside and Its Derivatives
Interactions with Microbial Proteins (Bacterial, Fungal, Viral)
Methyl D-glucopyranoside and its acylated derivatives have demonstrated notable potential as antibacterial and antifungal agents. researchgate.netdergipark.org.trresearchgate.net Computational and in vitro studies have explored their interactions with various microbial proteins, revealing their promise as scaffolds for the development of novel antimicrobial drugs. These derivatives have been shown to exhibit moderate to good antibacterial and antifungal activity, with some compounds demonstrating greater efficacy than standard antibiotics. researchgate.net
Targeted Inhibition of Key Microbial Enzymes (e.g., Bacillus subtilis Obg protein, Bacillus subtilis HmoB haem oxygenase, SARS-CoV-2 proteases)
Researchers have employed molecular docking simulations to predict the binding affinities of this compound derivatives with key microbial enzymes.
Bacillus subtilis Obg protein: The Obg protein in Bacillus subtilis is a GTP-binding protein essential for growth, sporulation, and the general stress response. umt.edudrugbank.comnih.gov While direct experimental inhibition of the Obg protein by this compound is not extensively documented, the essential nature of this protein makes it a theoretical target for antimicrobial agents.
Bacillus subtilis HmoB haem oxygenase: Molecular docking studies have investigated the interaction of this compound derivatives with Bacillus subtilis HmoB haem oxygenase, an enzyme involved in heme degradation to release iron, a crucial nutrient for bacterial survival. These computational analyses have predicted favorable binding energies for certain derivatives, suggesting their potential to inhibit this key bacterial enzyme.
| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Methyl α-D-glucopyranoside Derivative | Bacillus subtilis HmoB | Not Specified |
SARS-CoV-2 proteases: The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov While direct experimental studies on this compound derivatives are limited, computational studies on similar sugar derivatives, such as methyl β-D-galactopyranoside esters, have shown potential inhibitory activity against SARS-CoV-2 Mpro. researchgate.netnih.gov These findings suggest that glucopyranoside scaffolds are worthy of investigation as potential inhibitors of viral proteases.
Molecular Basis of Antimicrobial Efficacy
The antimicrobial activity of this compound derivatives is largely attributed to their ability to interact with and disrupt the function of essential microbial proteins. The structural modifications, particularly the addition of acyl chains, play a significant role in enhancing their biological activity. Structure-activity relationship (SAR) studies have indicated that the nature and position of these acyl groups can significantly influence the antimicrobial potency of the compounds. researchgate.netdergipark.org.tr These modifications can alter the compound's lipophilicity, allowing for better penetration of microbial cell membranes and enhanced interaction with protein targets.
Enzyme Inhibition Studies (e.g., α-Glucosidase)
Methyl α-D-glucopyranoside can be synthesized enzymatically using α-glucosidase from yeast. glycodepot.com While it can act as a substrate for enzymes that cleave glycosidic bonds, its primary utility in enzyme studies often stems from its role as a non-metabolizable glucose analog. glycodepot.comsigmaaldrich.com This property allows it to be used in studies of glucose-metabolizing enzymes to understand substrate binding and active site architecture without the complication of subsequent enzymatic reactions.
Role as a Model Glycosyl Acceptor in Biosynthetic Systems
Partially benzylated derivatives of this compound are commonly used as model 3-OH glycosyl acceptors in glycosylation refinement studies. These building blocks are crucial for the synthesis of complex oligosaccharides and glycoconjugates, allowing researchers to investigate the mechanisms and specificities of glycosyltransferases.
Interactions with Immunoglobulins and Glycoproteins
Specific interactions between this compound and immunoglobulins have not been extensively detailed in the available research. However, it is widely used in biochemical purification techniques. For instance, Methyl α-D-glucopyranoside is a common eluting agent in affinity chromatography for the purification of glycoproteins and other glycoconjugates from columns containing agarose-bound lectins. sigmaaldrich.com This application relies on its ability to compete with the bound glycoconjugates for the carbohydrate-binding sites of the lectin.
Studies on Transport Mechanisms (e.g., Phosphotransferase Systems)
Methyl α-D-glucopyranoside is a key tool in studying bacterial sugar transport, particularly the phosphoenolpyruvate:glycose phosphotransferase system (PTS). As a non-metabolizable analog of glucose, it is transported and phosphorylated by the PTS. ebi.ac.uk Studies in bacteria like Salmonella typhimurium have used Methyl α-D-glucopyranoside to characterize the kinetics of glucose transport. The accumulation of intracellular methyl-α-D-glucopyranoside 6-phosphate can be toxic to cells, a phenomenon that has been exploited to study the regulation of the PTS and related metabolic pathways. ebi.ac.uk
| Organism | Transport System | Process Studied | Key Finding |
| Salmonella typhimurium | Phosphoenolpyruvate:glycose phosphotransferase system (PTS) | Kinetics of glucose transport | Characterization of transport rates and regulation |
| Escherichia coli | Phosphoenolpyruvate:glycose phosphotransferase system (PTS) | Toxicity of accumulated phosphosugar | High concentrations of methyl-α-D-glucopyranoside 6-phosphate inhibit cell growth |
Advanced Analytical and Spectroscopic Characterization Techniques for Methyl D Glucopyranoside Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for the structural analysis of glycosides like methyl D-glucopyranoside. bohrium.comjcggdb.jp It provides comprehensive information on molecular structure, including the configuration of sugar residues, anomeric forms (α or β), and glycosidic linkages. bohrium.comjcggdb.jpnih.gov
One-dimensional (1D) and two-dimensional (2D) NMR techniques are powerful tools for the complete structural assignment of this compound. nih.gov
¹H NMR Spectroscopy : The proton (¹H) NMR spectrum provides crucial information for identifying the anomeric configuration. The chemical shift and the coupling constant of the anomeric proton (H-1) are particularly diagnostic. For methyl α-D-glucopyranoside, the anomeric proton appears as a doublet with a relatively small coupling constant (³JH1,H2 ≈ 3-4 Hz), indicative of an axial-equatorial relationship. In contrast, the anomeric proton of methyl β-D-glucopyranoside shows a larger coupling constant (³JH1,H2 ≈ 7-8 Hz) due to an axial-axial relationship between H-1 and H-2. These spectra help identify the individual sugar residues and their anomeric state. bohrium.com
¹³C NMR Spectroscopy : The carbon-13 (¹³C) NMR spectrum is highly sensitive to the stereochemistry of the molecule and is instrumental in determining the ring size and anomeric state. bohrium.com The chemical shift of the anomeric carbon (C-1) is a key indicator: it resonates at a lower field (higher ppm) in the α-anomer compared to the β-anomer. The signal for the methoxy (B1213986) group (-OCH₃) also shows distinct chemical shifts for the two anomers.
The combination of ¹H and ¹³C NMR data, often supplemented by 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals in the molecule. bohrium.com Furthermore, NMR data, particularly coupling constants and Nuclear Overhauser Effect (NOE) experiments, are used to investigate the solution conformation of the pyranoside ring, which predominantly adopts a stable ⁴C₁ chair conformation. mdpi.com
| Position | Methyl α-D-glucopyranoside | Methyl β-D-glucopyranoside | ||
|---|---|---|---|---|
| ¹H δ (ppm) | ¹³C δ (ppm) | ¹H δ (ppm) | ¹³C δ (ppm) | |
| 1 | 4.75 (d, J=3.8 Hz) | 100.2 | 4.38 (d, J=7.8 Hz) | 104.0 |
| 2 | 3.50 (dd, J=9.8, 3.8 Hz) | 72.5 | 3.25 (dd, J=9.2, 7.8 Hz) | 74.1 |
| 3 | 3.70 (t, J=9.5 Hz) | 74.0 | 3.45 (t, J=9.0 Hz) | 76.8 |
| 4 | 3.38 (t, J=9.5 Hz) | 70.6 | 3.36 (t, J=9.0 Hz) | 70.6 |
| 5 | 3.78 (ddd, J=9.8, 4.8, 2.5 Hz) | 72.4 | 3.40 (m) | 76.7 |
| 6a | 3.82 (dd, J=12.0, 4.8 Hz) | 61.5 | 3.88 (dd, J=12.0, 2.2 Hz) | 61.8 |
| 6b | 3.72 (dd, J=12.0, 2.5 Hz) | 3.68 (dd, J=12.0, 5.5 Hz) | ||
| -OCH₃ | 3.39 (s) | 55.8 | 3.54 (s) | 58.0 |
Note: Chemical shifts are approximate and can vary with solvent and temperature.
¹³C-NMR is a particularly powerful tool for tracing metabolic pathways in biological systems without the need for radioactive isotopes. oup.com Studies using ¹³C-labeled substrates have been crucial in understanding the biosynthesis and fate of this compound in plants. oup.comnih.gov
Research on the alpine herb Geum montanum L. has shown that methyl-β-D-glucopyranoside is a major soluble compound that accumulates in its leaves. oup.comnih.gov By incubating plant tissues with ¹³C-labeled glucose and methanol (B129727), researchers used ¹³C-NMR to demonstrate that the compound is synthesized directly from these precursors in the cytosol. oup.comnih.govresearchgate.net The NMR analysis further revealed that the synthesized methyl-β-D-glucopyranoside is subsequently transported and stored in the vacuole, where it is not further metabolized or reallocated, even during senescence. oup.comnih.govresearchgate.net This technique allows for the direct observation of carbon flux and the identification of intracellular compartmentation of metabolites, suggesting that the synthesis of methyl-β-D-glucopyranoside may be a mechanism for detoxifying methanol in the cytoplasm. nih.gov
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and structural features of this compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov When coupled with Gas Chromatography (GC), it allows for the separation and identification of the compound in complex mixtures. nih.govnih.gov
In GC-MS analysis, the compound is typically derivatized, often by silylation, to increase its volatility for gas-phase separation. The subsequent electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern. For underivatized this compound, the molecular ion [M]⁺ at m/z 194 is often weak or absent. The fragmentation is dominated by the cleavage of the glycosidic bond and ring fragmentation. nist.gov
Key fragmentation pathways for O-glycosides like this compound include:
Loss of the methoxy group (-OCH₃) : leading to a fragment ion at m/z 163.
Cleavage of the pyranose ring : producing characteristic ions. Common fragments observed in the EI spectrum of methyl α-D-glucopyranoside include prominent peaks at m/z 60, 73, and 74. nih.govnist.gov
These fragmentation patterns, which differ from those of C-glycosides where sugar moiety cleavage is more prevalent, serve as a fingerprint for the identification and structural confirmation of this compound. nih.govnih.gov
| m/z | Relative Intensity | Possible Fragment Identity |
|---|---|---|
| 60 | High | C₂H₄O₂⁺ |
| 73 | High | C₃H₅O₂⁺ |
| 74 | High | C₃H₆O₂⁺ |
| 87 | Medium | Fragment from ring cleavage |
| 103 | Medium | Fragment from ring cleavage |
| 163 | Low | [M - OCH₃]⁺ |
Source: Based on data from the NIST Mass Spectrometry Data Center. nih.govnist.gov
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The FTIR spectrum of this compound provides a characteristic fingerprint based on its unique vibrational modes. nih.gov
The spectrum is characterized by several key absorption bands:
A very broad and strong absorption band in the high-frequency region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups involved in extensive intermolecular hydrogen bonding. masterorganicchemistry.comspiedigitallibrary.org
Absorption bands in the 2800–3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methyl and methine groups.
The "fingerprint region" below 1500 cm⁻¹ is complex but highly characteristic, containing numerous bands corresponding to C-O stretching, O-H bending, and C-C stretching vibrations. spiedigitallibrary.org
Theoretical calculations, such as those using density functional theory (DFT), can be used to model the vibrational spectra of this compound anomers and assign each observed band to a specific vibrational mode, confirming experimental findings. nih.govspiedigitallibrary.orgspiedigitallibrary.org
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3600 - 3200 | O-H Stretching (broad, strong) |
| 3000 - 2850 | C-H Stretching |
| ~1460 | C-H Bending |
| 1200 - 1000 | C-O Stretching (strong, complex bands) |
| Below 1000 | Fingerprint Region (C-C, C-O vibrations) |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the separation, purification, and quantification of this compound. It is particularly useful for separating the α and β anomers and for assessing the purity of a sample.
The method typically involves a normal-phase or reversed-phase column. For the separation of highly polar carbohydrates, specialized columns such as those with amino-propyl bonded phases are often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is commonly achieved using a refractive index detector (RID), which is sensitive to changes in the refractive index of the eluent as the analyte passes through, or an evaporative light scattering detector (ELSD).
HPLC methods are essential for quality control, allowing for the precise quantification of this compound in various matrices, from reaction mixtures to extracts of biological materials like plant tissues. oup.com
Elemental Analysis
Elemental analysis is a fundamental technique that determines the mass percentages of the elements (carbon, hydrogen, and oxygen) in a pure compound. For this compound, with the chemical formula C₇H₁₄O₆, this analysis serves to confirm the empirical and molecular formula and verify the purity of a synthesized or isolated sample. staigent.com
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent atoms. Experimental values obtained from combustion analysis should closely match these theoretical percentages for a sample to be considered pure.
| Element | Atomic Weight | Number of Atoms | Total Mass | Theoretical Mass % |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 7 | 84.077 | 43.30% |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 7.27% |
| Oxygen (O) | 15.999 | 6 | 95.994 | 49.43% |
| Total | - | - | 194.183 | 100.00% |
Experimental values for pure samples will align closely with these theoretical percentages. staigent.com
Polymerization and Other Chemical Modifications of Methyl D Glucopyranoside
Ring-Opening Polymerization of Methyl D-glucopyranoside Derivatives
Ring-opening polymerization (ROP) is a key method for converting cyclic monomers into linear polymers, and derivatives of this compound, particularly anhydro sugars, are effective monomers for this process. The polymerization of 1,6-anhydro-β-D-glucopyranose derivatives, which can be derived from methyl glucopyranoside, is a classic example of synthesizing stereoregular polysaccharides.
The steric and electronic effects of substituent groups on the glucopyranose ring significantly influence the polymerization process. For instance, the polymerization of 1,6-anhydro-2,3,4-tri-O-substituted-β-D-glucopyranose monomers can be initiated by Lewis acids like phosphorus pentafluoride (PF₅) or antimony pentachloride (SbCl₅). The stereoselectivity of the polymerization, which determines whether the resulting glycosidic linkages are predominantly α or β, is highly dependent on the nature of the protecting groups at the C2, C3, and C4 positions.
Research has shown that derivatives with benzyl (B1604629) ether protecting groups tend to yield highly crystalline polymers with predominantly α-(1→6) linkages. The mechanism often involves a trialkyloxonium ion intermediate, and the stereochemical outcome is dictated by the pathway of monomer addition to the growing polymer chain.
Table 1: Influence of Initiator on the Polymerization of 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose
| Initiator | Polymerization Condition | Resulting Linkage |
| Phosphorus pentafluoride (PF₅) | Low temperature in CH₂Cl₂ | Highly stereoregular α-(1→6) dextran |
| Antimony pentachloride (SbCl₅) | Methylene chloride at -60°C | High molecular weight synthetic dextran |
| Triflic acid (CF₃SO₃H) | Various conditions | Stereoregular polysaccharide |
Another important class of monomers for ROP are glucopyranose 1,2,4-orthopivalate derivatives. Studies on these monomers have revealed that the substituent at the 3-O position is crucial for achieving stereoregular (1→4)-β-D-glucopyranan structures, which are essentially cellulose (B213188) derivatives acs.org. The presence of a benzyl group at this position is found to be indispensable for this stereochemical control acs.org.
Deoxygenation Strategies for Modified Glycosides
The selective removal of hydroxyl groups (deoxygenation) from glycosides is a powerful tool for synthesizing deoxy sugars, which are components of many biologically active molecules, including cardiac glycosides and antibiotics bris.ac.uk. Various strategies have been developed to achieve regioselective deoxygenation of this compound and its derivatives.
One common approach is the Barton-McCombie deoxygenation. This radical-based method involves converting a hydroxyl group into a thiocarbonyl derivative, such as a xanthate or thiocarbamate, which is then treated with a radical initiator (like AIBN) and a radical source, typically tributyltin hydride. This process generates an alkyl radical that is subsequently quenched by a hydrogen atom from the hydride, resulting in the deoxygenated product.
Another strategy involves nucleophilic substitution reactions. For example, a hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a nucleophilic hydride reagent can lead to its displacement and the formation of the deoxy sugar. However, achieving selectivity among the multiple hydroxyl groups requires protective group strategies or the exploitation of inherent reactivity differences. For instance, the primary hydroxyl group at C6 is often more reactive than the secondary ones at C2, C3, and C4.
Thiem and colleagues have reported a method for C6 deoxygenation involving selective thiofunctionalization under Mitsunobu conditions, followed by desulfurization rsc.org. This highlights the possibility of targeting specific positions on the pyranoside ring without the need for extensive protection-deprotection sequences rsc.org.
Table 2: Common Deoxygenation Methods for Glycosides
| Method | Reagents | Target Position Example |
| Barton-McCombie Deoxygenation | Thiocarbonyl derivative, Tributyltin hydride, AIBN | C2, C3, C4, C6 |
| Reductive Cleavage of Sulfonates | Tosyl chloride, Hydride reagent (e.g., LiAlH₄) | C6, C4 |
| Thiofunctionalization/Desulfurization | DEAD, PPh₃, 2-mercaptobenzothiazole; Raney Nickel | C6 rsc.org |
Amphiphilic Copolymer Synthesis Utilizing this compound
Amphiphilic copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble in solution to form organized structures like micelles or vesicles. rsc.orgrug.nl this compound is an excellent candidate for the hydrophilic block due to its multiple hydroxyl groups and high water solubility.
A versatile method for synthesizing such copolymers is to use a modified this compound as a multifunctional initiator for a controlled radical polymerization technique, such as Atom Transfer Radical Polymerization (ATRP). In one approach, the hydroxyl groups of methyl α-D-glucopyranoside are reacted to introduce ATRP initiating sites. For example, acetal (B89532) derivatives of the glucopyranoside can be used as bi-, tri-, or tetrafunctional initiators researchgate.net.
From these sugar-based initiators, hydrophobic monomers like styrene (B11656) or methacrylates can be polymerized to form V-shaped or star-shaped block copolymers researchgate.net. The central glucopyranoside moiety acts as the hydrophilic core, while the attached polymer chains constitute the hydrophobic arms.
Table 3: Synthesis of Amphiphilic Copolymers from Methyl α-D-glucopyranoside Initiator
| Hydrophobic Monomer | Polymerization Method | Copolymer Architecture | Resulting Properties |
| Glycidyl methacrylate | ATRP | V-shaped and Star-shaped | Reactive oxirane groups for further functionalization researchgate.net |
| Styrene | ATRP | Star-shaped | Self-assembles into micelles in selective solvents |
| ε-Caprolactone | Ring-Opening Polymerization | Sugar-core with PCL arms | Biodegradable, forms micelles for drug delivery researchgate.net |
The resulting amphiphilic copolymers have differential solubility. For example, after polymerization, the pendant groups on the hydrophobic chains can be modified. Reaction with ethylenediamine (B42938) can render the polymer water-soluble, while reaction with sodium azide (B81097) can make it soluble in polar aprotic solvents like dimethylformamide researchgate.net. Dynamic light scattering (DLS) measurements of aqueous solutions of these copolymers show the formation of various aggregates, including micelles (5–30 nm) and larger aggregates (170–290 nm), demonstrating their self-assembly behavior researchgate.net.
Biosynthesis, Natural Occurrence, and Metabolic Fate of Methyl D Glucopyranoside
Endogenous Synthesis Pathways in Biological Systems (e.g., Plants)
Research has identified Methyl-β-D-glucopyranoside as a significant soluble compound in certain plants, particularly within the Rosaceae family. oup.comnih.gov Studies on the alpine herb Geum montanum L. have provided detailed insights into its synthesis and accumulation. oup.comnih.govresearchgate.net
The synthesis of Methyl-β-D-glucopyranoside in plants occurs directly from glucose and methanol (B129727) molecules. oup.comnih.govresearchgate.net Experiments using ¹³C-labelled substrates have confirmed this direct pathway, ruling out contributions from the C-1 pathway. oup.comnih.gov While the specific enzymes have not been fully characterized in all species, the necessary enzymatic machinery for this synthesis is believed to be widespread among dicotyledonous plants. oup.comnih.govresearchgate.netoup.com The reaction involves the formation of a glycosidic bond between the anomeric carbon of glucose and the hydroxyl group of methanol, a process typically catalyzed by a class of enzymes known as glucosyltransferases.
Table 1: Synthesis of Methyl-β-D-glucopyranoside
| Precursors | Product | Cellular Location of Synthesis |
|---|---|---|
| Glucose | Methyl-β-D-glucopyranoside | Cytosol |
There is a distinct spatial separation between the synthesis and storage of Methyl-β-D-glucopyranoside within plant cells. oup.comresearchgate.net
Synthesis: The synthesis from glucose and methanol takes place in the cytosol. oup.comnih.govresearchgate.net
Storage: Following its synthesis, the compound is transported to and stored in the vacuole. oup.comresearchgate.net
This compartmentation is a one-way process; once stored in the vacuole, Methyl-β-D-glucopyranoside is not re-exported back to the cytoplasm for further metabolism. oup.comnih.govresearchgate.net This sequestration suggests a role as a terminal product or a long-term stored compound.
Ecological and Physiological Roles (e.g., in alpine plants)
In the alpine plant Geum montanum, Methyl-β-D-glucopyranoside plays a significant physiological role. It has been identified as a major soluble compound, accumulating continuously throughout the lifespan of the leaves. oup.comnih.govresearchgate.net
In aged, overwintering leaves, it can constitute up to 20% of the total soluble carbohydrates. nih.govresearchgate.net Unlike many other carbohydrates, it is not reallocated from the leaves during senescence. nih.govresearchgate.net It has been suggested that one of the primary roles of its synthesis is to detoxify methanol. oup.comnih.govresearchgate.net By converting cytotoxic methanol into a stable, non-toxic glucoside that is subsequently sequestered in the vacuole, the plant can mitigate the harmful effects of methanol accumulation in the cytoplasm. oup.comnih.govresearchgate.net
Table 2: Accumulation of Methyl-β-D-glucopyranoside in Geum montanum
| Plant Tissue | Condition | Concentration Relative to Soluble Carbohydrates |
|---|
Microbial Metabolism and Utilization of Methyl D-glucopyranoside (e.g., by E. coli)
The metabolism of methyl glucosides has been studied in microorganisms like Escherichia coli. These studies have primarily focused on the alpha anomer, Methyl-α-D-glucopyranoside. Strains of E. coli K12 can accumulate this compound using the phosphoenolpyruvate-dependent glucose:phosphotransferase system (PTS). nih.gov
The transport process results in the formation of intracellular Methyl-α-D-glucopyranoside 6-phosphate. nih.gov High concentrations of this phosphorylated intermediate are toxic to the cell and inhibit growth. nih.gov However, some bacteria possess enzymes to overcome this toxicity and utilize the compound. For instance, the bacterium Klebsiella pneumoniae contains a gene, aglB, which encodes a specific phospho-alpha-glucosidase. nih.gov When E. coli is equipped with this gene, it can hydrolyze the toxic Methyl-α-D-glucopyranoside 6-phosphate into glucose 6-phosphate and methanol. nih.gov The resulting glucose 6-phosphate can then enter the central metabolic pathways of the cell. nih.gov Therefore, the ability of E. coli to grow on Methyl-α-D-glucopyranoside is dependent on the presence of enzymes that can detoxify and metabolize the phosphorylated form of the sugar. nih.gov
Table 3: Key Components in E. coli Metabolism of Methyl-α-D-glucopyranoside
| Component | Type | Function |
|---|---|---|
| IICB(Glc)/IIA(Glc) (PTS) | Protein Transport System | Uptake and phosphorylation of Methyl-α-D-glucopyranoside. nih.gov |
| Methyl-α-D-glucopyranoside 6-phosphate | Metabolite | Toxic intermediate formed after uptake. nih.gov |
| AglB | Phospho-α-glucosidase | Enzyme that hydrolyzes the toxic intermediate to Glucose 6-phosphate and Methanol. nih.gov |
Structure Activity Relationship Sar Studies of Methyl D Glucopyranoside Derivatives
Correlation of Structural Modifications with Biological Potency (e.g., acyl chain effects)
Research has demonstrated a significant correlation between the structural modifications of methyl D-glucopyranoside and its biological activity, particularly its antimicrobial properties. A key area of investigation has been the introduction of various acyl groups at different positions on the glucopyranoside ring.
The selective acylation of methyl α-D-glucopyranoside has been a common strategy to synthesize derivatives with enhanced biological potential. For instance, the introduction of acyl chains such as lauroyl, myristoyl, palmitoyl, and cinnamoyl has been shown to increase the antimicrobial efficacy of the parent compound. mdpi.comresearchgate.net
A study involving methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives revealed that the nature and position of the acyl group are critical for activity. It was observed that the introduction of a lauroyl group at the C-2 position and a myristoyl group at the C-3 position enhanced the antimicrobial activity. mdpi.com Similarly, derivatives with a lauroyl group at C-2 and a cinnamoyl group at C-3 also showed significant potency against bacterial and fungal pathogens. mdpi.comsemanticscholar.org
The length and nature of the acyl chain play a crucial role in determining the biological potency. For example, studies on uridine (B1682114) derivatives, a related class of glycosides, showed that the introduction of hexanoyl, decanoyl, lauroyl, and myristoyl groups increased the antibacterial functionality. researchgate.net This suggests that lipophilicity, conferred by the acyl chains, is an important factor for antimicrobial action.
The biological activity of several acylated this compound derivatives is summarized in the table below, illustrating the impact of different acyl substitutions.
| Compound Name | Substituent Group(s) | Observed Biological Activity |
| Methyl 4,6-O-benzylidine-2-O-lauroyl-α-D-glucopyranoside | Lauroyl group at C-2 | Showed strong binding affinity in molecular docking studies. mdpi.com |
| Methyl 4,6-O-benzylidine-2-O-lauroyl-3-O-myristoyl-α-D-glucopyranoside | Lauroyl at C-2, Myristoyl at C-3 | Enhanced antimicrobial activity. mdpi.com |
| Methyl 4,6-O-benzylidine-2-O-lauroyl-3-O-cinnamoyl-α-D-glucopyranoside | Lauroyl at C-2, Cinnamoyl at C-3 | High antibacterial and antifungal efficacy. mdpi.comsemanticscholar.org |
| Methyl 4,6-O-benzylidine-2-O-palmitoyl-α-D-glucopyranoside | Palmitoyl at C-2 | Showed remarkable mycelial growth inhibition against A. niger and A. flavus. mdpi.com |
These findings indicate that combining the sugar moiety with specific acyl chains can lead to derivatives with potent activity against human and fungal pathogens. mdpi.comresearchgate.net
Identification of Pharmacophore Sites
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, computational studies have been employed to identify these crucial sites.
In Vitro and In Silico Approaches to SAR Development
The development of structure-activity relationships for this compound derivatives relies on a combination of laboratory-based (in vitro) and computational (in silico) methods.
In Vitro Approaches: In vitro studies are essential for determining the actual biological activity of the synthesized compounds. Standard antimicrobial screening methods are commonly used, which include:
Zone of Inhibition: This test provides a qualitative measure of a compound's ability to inhibit microbial growth. mdpi.com
Minimum Inhibitory Concentration (MIC): This is a quantitative measure that determines the lowest concentration of a compound required to inhibit the visible growth of a microorganism. mdpi.com
Minimum Bactericidal Concentration (MBC): This test determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. mdpi.com
These experimental assays provide the raw data on which SAR models are built. For example, in vitro testing of various methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives against Gram-positive and Gram-negative bacteria, as well as fungal strains, has been crucial in establishing that derivatives containing lauroyl and cinnamoyl groups possess the most significant antimicrobial efficacy. mdpi.comsemanticscholar.org
In Silico Approaches: In silico, or computational, methods play a vital role in rationalizing the experimental findings and predicting the activity of new compounds. oncodesign-services.com These approaches help to understand the interactions between the derivatives and their biological targets at a molecular level. Key in silico techniques used in the study of this compound derivatives include:
Prediction of Activity Spectra for Substances (PASS): This computer program predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known active compounds. mdpi.com Studies have used PASS to identify promising antimicrobial capacities in newly synthesized derivatives. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. rsc.orgscispace.com For this compound derivatives, docking studies have been used to investigate their binding affinities with bacterial and fungal proteins, such as L,D-transpeptidase and endoglucanase, helping to explain their antimicrobial action. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability of the ligand-protein complexes over time under physiological conditions, providing insights into the dynamic nature of the molecular interactions. mdpi.comrsc.org
Density Functional Theory (DFT): DFT studies are employed to calculate the electronic properties and optimize the structures of the molecules, which can help in understanding their reactivity and interaction capabilities. scispace.comresearchgate.net
By integrating these in vitro and in silico approaches, researchers can build comprehensive SAR models. This combined strategy not only confirms experimental results but also accelerates the drug discovery process by prioritizing the synthesis of the most promising candidate molecules. mdpi.com
Q & A
Q. How is Methyl α-D-glucopyranoside used to differentiate bacterial species like Listeria monocytogenes in microbiological assays?
Methyl α-D-glucopyranoside serves as a selective carbon source in differential media. Its fermentation by specific Listeria species produces acid, detectable via pH indicators (e.g., phenol red). Strains like L. monocytogenes ferment the compound, while others (e.g., L. innocua) do not, enabling species-level identification. Experimental design should include controls for pH stability and parallel testing with non-fermentable sugars .
Q. What methods are used to assess Methyl α-D-glucopyranoside's role as a carbon source in microbial growth studies?
Researchers employ spectrophotometry (OD600) to monitor microbial growth kinetics in media containing Methyl α-D-glucopyranoside. Metabolic activity is validated via ATP quantification (e.g., luciferase assays) and HPLC analysis of glycolysis intermediates like glucose-6-phosphate. Transport mechanisms are studied using competitive inhibitors (e.g., phlorizin) to block specific glucoside transporters .
Q. How can Methyl α-D-glucopyranoside be purified for glycoprotein elution in affinity chromatography?
The compound is used as a competitive eluent in lectin-based chromatography. A stepwise gradient (0.1–1.0 M) of Methyl α-D-glucopyranoside disrupts glycoprotein-lectin interactions. Purity is confirmed via NMR (e.g., absence of β-anomer peaks) and mass spectrometry. Post-elution dialysis removes excess methyl glucoside .
Advanced Research Questions
Q. What computational methods explain the solvent-dependent gauche effect in Methyl α-D-glucopyranoside's C5–C6 bond conformation?
Molecular dynamics (MD) simulations with explicit water models reveal that solvent disrupts intramolecular hydrogen bonds, favoring gauche conformers (ω ≈ 60°). Quantum mechanics (QM) calculations show steric repulsion between O4 and O6 in vacuum, but solvation reduces this effect. Compare with methyl β-D-galactopyranoside, where anti conformers dominate due to axial O4 .
Q. How do structural modifications (e.g., sulfonylation) alter Methyl α-D-glucopyranoside's bioactivity?
Benzenesulfonylation at the C6 position (via reaction with benzenesulfonyl chloride in pyridine) enhances antibacterial properties. ^1H-NMR (δ 4.51 ppm for H-6) and IR (1360 cm⁻¹ for S=O) confirm substitution. Antimicrobial assays (MIC, BacTiter-Glo™) show increased efficacy against Staphylococcus aureus due to membrane disruption .
Q. Why do hydrolysis rates differ between methyl α-D-glucopyranoside and methyl α-D-galactopyranoside under acidic conditions?
Acid-catalyzed hydrolysis (2.0 N HCl, 60°C) of methyl α-D-galactopyranoside is 6.6× faster due to steric strain from the axial C4–OH group. Comparative kinetics (HPLC monitoring of glucose release) and QM studies reveal transition-state stabilization via protonation of the glycosidic oxygen. Substituent size at C5 (e.g., –CH₂Cl vs. –CH₂I) has minimal impact .
Q. How are rotamer populations of Methyl α-D-glucopyranoside determined experimentally?
Rotamer distributions (gg, gt, tg) are quantified using ^3J coupling constants from high-resolution NMR. For example, Bock and Duus reported 3J_H5,H6R = 5.5 Hz and 3J_H5,H6S = 2.4 Hz, indicating dominant gg conformers. MD simulations with explicit solvent (TIP3P water) validate these populations .
Q. What synthetic strategies optimize the stereoselective synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside?
The one-step acetalation of methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal (BF₃·Et₂O catalysis) yields the 4,6-protected derivative. Stereoselectivity arises from equatorial benzylidene ring formation. Purification via precipitation (hexane/EtOAc) and characterization by [α]_D (optical rotation) and ^13C-NMR (C4/C6 acetal peaks at 102–105 ppm) are critical .
Data Contradictions and Resolution
Q. Why do some studies report conflicting hydrolysis rates for methyl glucopyranoside derivatives?
Discrepancies arise from solvent polarity, temperature, and protonation states. For example, 6-deoxy derivatives hydrolyze slower in polar aprotic solvents (e.g., DMSO) due to reduced water accessibility. Always compare studies under identical conditions (e.g., 2.0 N HCl, 60°C) and validate with kinetic isotope effects (D₂O vs. H₂O) .
Methodological Best Practices
- Conformational Analysis: Use combined NMR/MD approaches for rotamer quantification .
- Antimicrobial Assays: Include BacTiter-Glo™ for real-time viability metrics alongside traditional MIC .
- Synthetic Protocols: Prioritize precipitation over column chromatography for acetal derivatives to avoid hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
